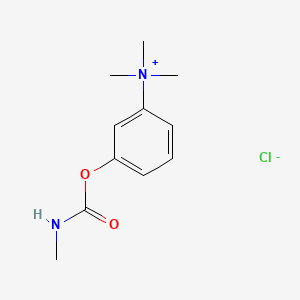
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an alcoholic solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(2-chlorophenyl)isoxazole-3-carboxylic acid.
Reduction: Ethyl 5-(2-chlorophenyl)isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive isoxazole derivatives.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
Uniqueness
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs .
Eigenschaften
Molekularformel |
C12H10ClNO3 |
|---|---|
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
GADVSLQEDGDJPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)

![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)







